molecular formula C7H6F2 B038592 3,5-Difluorotoluene CAS No. 117358-51-7

3,5-Difluorotoluene

Cat. No. B038592
M. Wt: 128.12 g/mol
InChI Key: YISYUYYETHYYMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-difluorotoluene and related compounds involves several chemical strategies, including phase transfer catalysis and electrophilic addition. For example, one synthesis route involves the reaction of 3,4,5-dichloro-trifluoro-toluene with KF under phase transfer catalysis conditions, yielding a high conversion rate and purity of the target compound (Chen Bao-rong, 2010).

Molecular Structure Analysis

The molecular structure of 3,5-difluorotoluene and its derivatives has been studied using various spectroscopic methods. The presence of fluorine atoms significantly influences the electronic distribution and geometric parameters of the molecule, affecting its chemical reactivity and physical properties. For instance, studies on the conformational behavior of 3,5-difluoro derivatives of toluene show that the fluorine atoms impact the molecular structure and electronic distribution (T. Schaefer, C. Takeuchi, & S. E. Sveinson, 1988).

Chemical Reactions and Properties

3,5-Difluorotoluene participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity has been explored in contexts such as the stabilization and chemo-directing influence of the CF3 group in metal-arene complexes and its use in catalytic hydrodefluorination of fluorocarbons (Jeffery T. Myers et al., 2017).

Physical Properties Analysis

The physical properties of 3,5-difluorotoluene, such as its rotational spectrum and internal rotation, have been meticulously studied. These studies provide insight into the compound's dynamics and how its fluorine substitutions influence its physical behavior. For example, the rotational spectrum of 3,4-difluorotoluene has been investigated, offering valuable data on its molecular geometry and electronic structure (K. Nair, S. Herbers, & Jens‐Uwe Grabow, 2019).

Chemical Properties Analysis

The chemical properties of 3,5-difluorotoluene, such as its interaction with nucleophiles and its role in forming complex molecular structures, have been the subject of significant research. These studies explore the compound's reactivity and how it can be utilized in synthesizing more complex molecules. The synthesis and reactivity of low-coordinate iron(II) fluoride complexes with 3,5-difluorotoluene illustrate its potential in catalyzing the hydrodefluorination of fluorocarbons, showcasing its utility in organic synthesis and material science (J. Vela et al., 2005).

Scientific Research Applications

3,5-Difluorotoluene is a chemical compound with the molecular formula C7H6F2 . It’s used in various fields such as chemistry , biology , physics , material science , and pharmaceuticals . Here are some potential applications:

  • Chemistry : 3,5-Difluorotoluene has been used in studies related to the internal rotation dynamics of molecules . The compound was used to investigate six-fold symmetry internal rotation in toluenes . The study involved the use of a newly developed computer code adapted to V6 problems and the jet-cooled rotational spectra of the molecules were analyzed .

  • Biology : In the field of biology, 3,5-Difluorotoluene has been used in studies related to DNA . One study used a non-hydrogen-bonding isostere of dTTP, 2,4-difluorotoluene triphosphate, to examine DNA polymerization in the absence of hydrogen-bonding interactions .

  • Physics : In physics, 3,5-Difluorotoluene has been used to study the internal rotation dynamics of molecules . The study involved the use of a newly developed computer code adapted to V6 problems and the jet-cooled rotational spectra of the molecules were analyzed .

  • Material Science : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals .

  • Pharmaceuticals : 3,5-Difluorotoluene has diverse applications in the pharmaceutical industry .

  • Battery Technology : Research has been conducted on the use of 2,3-difluorotoluene as an anti-overcharge additive for lithium-ion batteries . While this is not directly related to 3,5-Difluorotoluene, it does suggest potential applications in battery technology.

  • Polymer Production : 3,5-Difluorotoluene can be used in the production of polymers. These polymers have high thermal stability, chemical resistance, and mechanical strength, and are used in applications such as aerospace, automotive, and electronics .

  • Production of Specialty Chemicals : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals such as fluorinated benzoic acid derivatives .

  • Nucleotide Analog : 2,4-Difluorotoluene, a compound similar to 3,5-Difluorotoluene, was synthesized as a nucleotide analog and was incorporated into DNA and undergoes replication by DNA polymerase enzymes . This suggests that 3,5-Difluorotoluene could potentially have similar applications in the field of molecular biology or genetic engineering.

  • Anti-Overcharge Additive for Lithium-Ion Batteries : Research on the use of 2,3-difluorotoluene as an anti-overcharge additive for lithium-ion batteries has been conducted . While this is not directly related to 3,5-Difluorotoluene, it does suggest potential applications in battery technology.

  • Aerospace, Automotive, and Electronics : Polymers derived from 3,5-Difluorotoluene have high thermal stability, chemical resistance, and mechanical strength, and are used in applications such as aerospace, automotive, and electronics .

  • Synthesis of Fluorinated Benzoic Acid Derivatives : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals such as fluorinated benzoic acid derivatives .

Safety And Hazards

3,5-Difluorotoluene is a flammable liquid and vapour . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYUYYETHYYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380867
Record name 3,5-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorotoluene

CAS RN

117358-51-7
Record name 3,5-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorotoluene
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Synthesis routes and methods I

Procedure details

A mixture of 1-bromomethyl-3,5-difluoro-benzene (75 g, 0.362 mol), Pd/C (5%, 5 g), and sodium acetate (208 g, 2.54 mol) in ether (300 mL) was treated with hydrogen gas (50 psi) in a Parr shaker for 2 days. The mixture was filtered through Celite and the organic solution washed three times with saturated aqueous sodium bicarbonate solution. The aqueous layers were washed with ether and the combined organic layers dried (MgSO4), filtered, and partially concentrated by evaporation using a cold water bath. The volatile product was obtained as a mixture with ether and the ratio (˜3:2, ether:product, g:g) calculated based on 1H NMR integration to determine actual yield (45.5 g, 0.355 mol, 98%) of product for scaling reagents in the ensuing reaction. 1H NMR (400 MHz, CDCl3) δ 2.25 (s, 3H), 6.51-6.56 (m, 1H), 6.58-6.60 (m, 2H) ppm.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g) and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) was stirred under hydrogen at atmospheric pressure for 24 hr. The mixture was filtered and the filtrate was dried over anhydrous Na2SO4, filtered and used directly in the next step. 1H-NMR (500 MHz, CDCl3): δ 6.56 (d, 2H, J=6.0 Hz), 6.47 (t, 1H, J=9.0 Hz), 2.22 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
61
Citations
KPR Nair, MK Jahn, A Lesarri, VV Ilyushin… - Physical Chemistry …, 2015 - pubs.rsc.org
Pure six-fold symmetry (V6) internal rotation poses significant challenges to experimental and theoretical determination, as the very low torsional barriers result in huge tunneling …
Number of citations: 27 pubs.rsc.org
KPR Nair, D Wachsmuth, JU Grabow… - Journal of Molecular …, 2017 - Elsevier
The microwave spectrum of 2,5-difluorotoluene was investigated in a pulsed Molecular Beam Fourier Transform Microwave (MB-FTMW) spectrometer in the frequency region 4.5–24 …
Number of citations: 8 www.sciencedirect.com
Z Rong, C Zhu, BR Henry - The Journal of Physical Chemistry A, 2003 - ACS Publications
We have measured and analyzed the vapor phase CH stretching overtone spectra of 3,5-difluorotoluene, 2,3,5,6-tetrafluorotoluene, and 2,3,4,5,6-pentafluorotoluene. The aryl bands …
Number of citations: 4 pubs.acs.org
KPR Nair, S Herbers, JU Grabow - Journal of Molecular Spectroscopy, 2019 - Elsevier
The rotational spectrum of 3,4-difluorotoluene, final in the series of difluorotoluenes to be studied in the microwave region, has been investigated using Fourier transform microwave …
Number of citations: 9 www.sciencedirect.com
KPR Nair, S Herbers, HVL Nguyen… - Spectrochimica Acta Part A …, 2020 - Elsevier
The rotational spectra of 3-fluorotoluene and its seven 13 C isotopic species have been recorded at natural abundance in the frequency range from 4 to 26 GHz using a pulsed …
Number of citations: 17 www.sciencedirect.com
RA Walker, EC Richard, KT Lu… - The Journal of Physical …, 1995 - ACS Publications
For 2, 6-difluorotoluene (2, 6-DFT), we determine the 6-fold potential for internal methyl rotation in the first excited singlet state Si and the cation ground state Do. The sample is cooled …
Number of citations: 48 pubs.acs.org
SW Lee, YW Yoon, SK Lee - The Journal of Physical Chemistry A, 2010 - ACS Publications
We applied the technique of corona-excited supersonic expansion using a pinhole-type glass nozzle to observe the vibronic emission spectrum of jet-cooled benzyl-type radicals from …
Number of citations: 11 pubs.acs.org
YW Yoon, SW Lee, SK Lee - Bulletin of the Korean Chemical …, 2010 - koreascience.kr
Searching for new molecular radicals which are believed to play an important role as reaction intermediates in aromatic chain reactions, we have applied the technique of corona …
Number of citations: 6 koreascience.kr
D Tsikas, E Schwedhelm, JC Frölich - Journal of Chromatography A, 2005 - Elsevier
Unusual collision-induced dissociation (CID) of perfluorated and non-perfluorated α-nitrotoluene analogs in a gas chromatograph triple-stage quadrupole (TSQ) mass spectrometer (GC…
Number of citations: 5 www.sciencedirect.com
C Zhu - 1996 - library-archives.canada.ca
The vapour phase overtone spectra of several fluorotoluene molecules (2, 6-difluorotoluene, 3, 5-difluorotoluene, 2, 3, 5, 6-tetrafluorotoluene, 2, 3, 4, 5, 6-pentafluorotoluene) have been …
Number of citations: 0 library-archives.canada.ca

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